molecular formula C30H22O16 B1163445 Acuminatanol CAS No. 948884-38-6

Acuminatanol

Cat. No.: B1163445
CAS No.: 948884-38-6
M. Wt: 638.5 g/mol
InChI Key:
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Description

Acuminatanol is a natural product with a diterpene chemical structure. It is a colorless to light yellow solid substance, soluble in organic solvents such as ethanol and acetone. The compound is primarily isolated from the herbs of Trichoscypha acuminata . This compound has a molecular formula of C30H22O16 and a molecular weight of 638.49 g/mol .

Mechanism of Action

The mechanism of action of Acuminatanol is not fully elucidated at this time .

Preparation Methods

There are two main methods for preparing Acuminatanol: natural extraction and chemical synthesis .

    Natural Extraction: This method involves isolating and extracting this compound from specific plant or biological sources.

    Chemical Synthesis: this compound can also be synthesized through organic synthesis methods.

Chemical Reactions Analysis

Acuminatanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Acuminatanol is unique due to its specific chemical structure and bioactive properties . Similar compounds include:

These compounds share some bioactive properties with this compound but differ in their chemical structures and specific mechanisms of action.

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]phenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H/t27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULZIDZAMMOASF-VZNYXHRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@H](C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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